4-Aminophenylsulfur Pentafluoride

Lipophilicity LogP Physicochemical Properties

Select 4-Aminophenylsulfur Pentafluoride when a standard CF3 or tert-butyl group is insufficient. The SF5 group delivers a unique, non-linear combination of strong electron-withdrawal (σp ~0.68) and high lipophilicity (ΔLogP ≈ +2 vs. CF3), enabling fine-tuned ADME modulation and novel IP generation. This aromatic amine is a strategic precursor for synthesizing agrochemicals and pharmaceuticals with distinct selectivity profiles.

Molecular Formula C6H6F5NS
Molecular Weight 219.18 g/mol
CAS No. 2993-24-0
Cat. No. B1273056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylsulfur Pentafluoride
CAS2993-24-0
Molecular FormulaC6H6F5NS
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(F)(F)(F)(F)F
InChIInChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2
InChIKeyMZGZUHNSMNNSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminophenylsulfur Pentafluoride (CAS 2993-24-0): A Versatile SF5-Containing Aniline Building Block for Medicinal and Agrochemical Research


4-Aminophenylsulfur pentafluoride (CAS 2993-24-0), also known as 4-(pentafluorosulfanyl)aniline, is an aromatic amine featuring the pentafluorosulfanyl (SF5) substituent para to the amino group on a phenyl ring [1]. This compound is a foundational building block in the synthesis of fluorinated organic molecules, prized for its unique combination of strong electron-withdrawing character, high lipophilicity, and significant steric bulk conferred by the SF5 group . Its physical properties include a molecular weight of 219.18 g/mol and a melting point of 64°C . The compound is primarily employed in research and development settings, particularly within pharmaceutical and agrochemical discovery programs, as a precursor to more complex SF5-containing entities .

Beyond CF3: Why 4-Aminophenylsulfur Pentafluoride is Not a Simple Substitute for Trifluoromethyl or tert-Butyl Anilines


The pentafluorosulfanyl (SF5) group is often termed a 'super-trifluoromethyl' group, but this designation can be misleading for procurement decisions. While it shares the electron-withdrawing nature of a CF3 group, it is not a direct functional equivalent [1]. Substituting 4-aminophenylsulfur pentafluoride with 4-(trifluoromethyl)aniline or 4-tert-butylaniline in a synthetic sequence will result in compounds with markedly different physicochemical and pharmacological profiles. The SF5 group imparts significantly higher lipophilicity than CF3, distinct electronic parameters, and a steric profile that is larger than CF3 but similar to a tert-butyl group [2]. These non-linear property differences mean that an SF5-containing building block is a strategic choice for modulating specific molecular properties in a way that other common substituents cannot achieve, as detailed in the quantitative evidence below [3].

Quantitative Evidence Guide: Differentiating 4-Aminophenylsulfur Pentafluoride (CAS 2993-24-0) from Key Analogs


Lipophilicity (LogP) Comparison: SF5-Aniline vs. CF3-Aniline vs. t-Butyl-Aniline

The pentafluorosulfanyl (SF5) group confers significantly higher lipophilicity compared to the trifluoromethyl (CF3) group, but lower lipophilicity than a tert-butyl group [1]. This is quantitatively demonstrated by comparing the LogP values of the analogous aniline building blocks. This differential lipophilicity directly impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profile of downstream molecules [1].

Lipophilicity LogP Physicochemical Properties

Comparative pKa: Assessing the Electron-Withdrawing Strength of the SF5 Group on Aniline Basicity

The strong electron-withdrawing effect of the SF5 group is reflected in the low basicity of the aniline nitrogen . 4-Aminophenylsulfur pentafluoride exhibits a significantly lower pKa than its trifluoromethyl analog, indicating a stronger deactivation of the amine lone pair [1]. This property influences the compound's reactivity in reactions involving the amine, such as amide bond formation or diazotization.

pKa Basicity Electronic Effects

Steric and Electronic Impact of SF5: Evidence from Hammett Substituent Constants

The SF5 group is not only strongly electron-withdrawing but also sterically demanding, a combination that influences both molecular conformation and reactivity [1]. Hammett substituent constants (σ) provide a quantitative measure of these electronic effects [1]. Experimental studies on SF5-substituted carbocations have allowed for the back-calculation of these parameters, confirming that the SF5 group's electronic and steric properties are distinct from both CF3 and tert-butyl [1].

Hammett Constants Electronic Effects Steric Bulk

Comparative Biological Performance: CB1 Receptor Affinity of SF5 vs. CF3 vs. t-Butyl Pyrazoles

In a direct head-to-head study, a series of pyrazole-based cannabinoid ligands bearing a 4-aminophenylsulfur pentafluoride-derived moiety were synthesized and compared directly with their exact CF3 and tert-butyl analogs [1]. The study quantified that SF5-substituted compounds displayed CB1 receptor affinity (Ki) values that were slightly superior or equivalent to both the CF3 and tert-butyl counterparts, all while maintaining activity in the low nanomolar range [1].

CB1 Receptor Affinity Cannabinoid Ligands Bioisostere

Optimal Application Scenarios for 4-Aminophenylsulfur Pentafluoride (CAS 2993-24-0) Based on Differentiating Evidence


Medicinal Chemistry: Tuning Lipophilicity for ADME Optimization

Researchers seeking to increase the lipophilicity of a lead compound to improve membrane permeability or alter its distribution profile should consider using 4-aminophenylsulfur pentafluoride as a building block. The evidence in Section 3 demonstrates that the SF5 group increases LogP by nearly 2 units compared to a CF3 group [1], providing a significant boost in lipophilicity without the full steric consequences of a tert-butyl group. This allows for finer control over logD and is particularly valuable when a CF3 group provides insufficient lipophilicity but a tert-butyl group is too bulky or lacks electron-withdrawing character.

Medicinal Chemistry: Bioisosteric Replacement for Novel IP

In drug discovery programs aiming to generate novel intellectual property and overcome existing patents, 4-aminophenylsulfur pentafluoride is a powerful tool. As shown in Section 3, it can serve as an effective bioisosteric replacement for CF3 or tert-butyl groups while conferring distinct biological activity profiles, as evidenced by the CB1 receptor ligand study [1]. The SF5 group is chemically stable and synthetically accessible, making it a viable option for creating differentiated analogs that may possess unique binding kinetics, selectivity, or pharmacology.

Agrochemical Discovery: Enhancing Bioactivity Through Unique Physicochemical Properties

The unique combination of strong electron-withdrawal and high lipophilicity makes this building block ideal for designing novel agrochemicals, such as herbicides or insecticides [1]. The Hammett and pKa evidence in Section 3 highlights its strong electron-withdrawing capability [2], which can be crucial for interacting with specific biological targets. Furthermore, its high stability and distinct steric profile can lead to new chemical matter with improved potency, selectivity, or environmental fate compared to traditional fluorinated building blocks.

Materials Science: Modulating Electronic Properties in Advanced Materials

The strong electron-withdrawing nature and distinct polarizability of the SF5 group, as supported by Hammett constant studies [1], make 4-aminophenylsulfur pentafluoride a candidate for synthesizing novel monomers for polymers or small molecules for organic electronics. It can be used to fine-tune the energy levels (HOMO/LUMO) and dipole moments of materials, which is critical for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminophenylsulfur Pentafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.